The synthesis of N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide typically involves several steps that can include the following reactions:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using polar aprotic solvents may enhance nucleophilicity during alkylation steps.
The molecular structure of N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide features:
The stereochemistry is defined at the propane moiety, which is crucial for its biological activity. The compound exhibits chirality due to the presence of chiral centers in the propane chain.
N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide exhibits a stimulatory effect on the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems or ion channels.
The compound interacts with specific receptors or enzymes that are crucial for neurotransmission. For instance:
The physical and chemical properties of N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide include:
Property | Value |
---|---|
State | Solid |
Water Solubility | 0.0021 mg/mL |
LogP (Partition Coefficient) | 2.46 |
pKa (Strongest Acidic) | 10.95 |
Polar Surface Area | 92.34 Ų |
Rotatable Bond Count | 7 |
These properties indicate moderate lipophilicity and potential for membrane permeability.
N,N'-[biphenyl-4,4'-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide has potential applications in various fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
N,N′-[biphenyl-4,4′-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide (IUPAC name: N-[(2R)-2-{4-[4-((2R)-1-methanesulfonamidopropan-2-yl)phenyl]phenyl}propyl]methanesulfonamide) is a structurally complex molecule with systematic nomenclature reflecting its chiral architecture. Its core consists of a biphenyl group linked at the 4,4′ positions to two (2R)-1-aminopropan-2-yl moieties, each terminated by a methanesulfonamide group. The molecular formula is C₂₀H₂₈N₂O₄S₂, with a molecular weight of 424.57 g/mol [4] [5] [8].
The stereochemical designation "(2R)" refers to the absolute configuration at both chiral carbon atoms within the propane-2,1-diyl bridges. This R-configuration positions the methyl group and methanesulfonamide chain in a specific spatial orientation, critically determining the compound’s three-dimensional topology. As evidenced by molecular docking studies, this configuration optimizes interactions with the allosteric binding pocket of the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The chiral geometry allows the methanesulfonamide groups to form hydrogen bonds with receptor residues, while the biphenyl core maintains optimal hydrophobic contact distances [4] [8].
Property | Value |
---|---|
IUPAC Name | N-[(2R)-2-{4-[4-((2R)-1-methanesulfonamidopropan-2-yl)phenyl]phenyl}propyl]methanesulfonamide |
Molecular Formula | C₂₀H₂₈N₂O₄S₂ |
Molecular Weight | 424.57 g/mol |
Chiral Centers | 2 (both R-configured) |
Canonical SMILES | CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C |
Isomeric SMILES | CC@@HC1=CC=C(C=C1)C2=CC=C(C=C2)C@@HCNS(=O)(=O)C |
InChI Key | ZESUARCHWPARIF-HOTGVXAUSA-N |
Ionotropic glutamate receptors (iGluRs) mediate fast excitatory neurotransmission in the mammalian central nervous system and are implicated in learning, memory, and neurological disorders. The AMPA receptor subtype (GluA1-4) emerged as a therapeutic target due to its role in synaptic plasticity [2] [3] [6]. Early iGluR ligands focused on orthosteric agonists (e.g., AMPA) or antagonists (e.g., CNQX) binding the glutamate recognition site. However, these often lacked subtype selectivity and induced rapid receptor desensitization [3].
The discovery of allosteric modulators addressed these limitations by targeting spatially distinct sites to fine-tune receptor kinetics. N,N′-[biphenyl-4,4′-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide exemplifies this strategic shift. Its design leveraged the "dimer-of-dimers" architecture of AMPA receptors, where the biphenyl core bridges dimeric subunits. Historical ligand development revealed that substituents at the 4,4′ positions of biphenyl could penetrate inter-subunit interfaces to modulate channel gating. The methanesulfonamide termini were incorporated to mimic polar residues in endogenous proteins that stabilize the active conformation [3] [4].
This compound class significantly diverged from earlier positive allosteric modulators (PAMs) like aniracetam, which minimally enhanced ion flux. The stereospecific (R) propane linkage proved critical: enantiomers with S-configuration showed markedly reduced efficacy, underscoring the precision required in ligand-receptor complementarity [4].
Structural biology has revolutionized understanding of iGluR mechanisms, revealing how N,N′-[biphenyl-4,4′-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide stabilizes activated states. AMPA receptors are tetrameric complexes with layered domains: the amino-terminal domain (ATD), ligand-binding domain (LBD), transmembrane domain (TMD), and C-terminal domain (CTD). The symmetry mismatch between extracellular domains (dimer-of-dimers) and TMD (4-fold symmetric) creates dynamic interfaces amenable to allosteric modulation [2] [9].
This compound binds at the ATD-LBD interface of adjacent GluA2 subunits, as deduced from cryo-electron microscopy (cryo-EM) and X-ray crystallography studies of related PAMs. Key interactions include:
By tethering the ATD-LBD interface, the compound reduces the degree of domain separation during gating, thereby slowing receptor desensitization and prolonging ion conductance (Figure 1) [2]. This mechanism contrasts with classical agonists that solely induce LBD "clamshell" closure. Advanced techniques like cryo-EM have captured this compound in complex with full-length receptors, revealing how its binding translates to TMD rearrangements that favor channel opening [2] [3] [9].
Technique | Application to Compound Studies | Key Insights |
---|---|---|
X-ray Crystallography | Resolved ligand-LBD complexes (~2.5–3.0 Å resolution) | Stereospecific binding; sulfonamide H-bond network with LBD residues |
Cryo-EM | Determined full receptor structures in modulator-bound states (3.5–4.5 Å) | Quaternary changes: ATD-LBD compaction and TMD dilation |
Molecular Dynamics | Simulated allosteric propagation pathways | (2R) configuration minimizes energy barriers for activation gating |
FRET Spectroscopy | Measured inter-domain distances in functional receptors | Stabilization of ATD-LBD dimers by biphenyl core during gating cycles |
Agonist binding
→ LBD clamshell closure
→ Compound binds ATD-LBD interface → Reduced domain separation
→ Slowed desensitization
→ Prolonged ion flux
. This compound has thus served as a chemical probe to dissect the energetic coupling between extracellular domains and ion channel gates, highlighting the potential of structure-guided drug design for neurological therapeutics [2] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7